molecular formula C12H15N B1330159 2,3,3,5-Tetramethyl-3h-indole CAS No. 25981-82-2

2,3,3,5-Tetramethyl-3h-indole

Cat. No. B1330159
CAS RN: 25981-82-2
M. Wt: 173.25 g/mol
InChI Key: RQVAPBRSUHSDGP-UHFFFAOYSA-N
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Description

The compound 2,3,3,5-Tetramethyl-3h-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The tetramethylated version of this compound suggests additional methyl groups at specified positions on the indole ring, which could influence its chemical and physical properties as well as its biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the need for regioselective functionalization. For instance, the solid-phase synthesis of 2,3,5-trisubstituted indoles involves a palladium-mediated coupling followed by intramolecular cyclization, acylation, and further diversification through Sonagashira or Suzuki couplings . Although this method does not directly describe the synthesis of 2,3,3,5-Tetramethyl-3h-indole, it provides insight into the synthetic strategies that could be adapted for its production. Additionally, the synthesis of related tetracyclic ring systems via a domino reaction from tryptophan-derived amino nitriles indicates the potential for complex indole derivatives to be synthesized from simpler precursors .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their reactivity and interaction with biological targets. The crystal structure and DFT study of a related compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides valuable information on the molecular geometry and electronic properties of such molecules . These studies typically involve NMR, IR, MS, and X-ray diffraction to determine the structure, as well as computational methods like DFT to predict reactivity and stability.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions, which can be used to further modify the indole core or to synthesize complex molecules. For example, the use of tetramethylurea as a methylene precursor in a RuCl3-catalyzed cross dehydrogenative coupling approach allows for the synthesis of bis(indolyl)methanes . This reaction showcases the versatility of indole derivatives in forming carbon-carbon bonds under catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 2,3,3,5-Tetramethyl-3h-indole are influenced by their molecular structure. The introduction of methyl groups can affect the compound's boiling point, solubility, and stability. The pharmacological activity of indole derivatives is broad, as demonstrated by the survey of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which indicates the potential for diverse medicinal applications . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential energy, are also important for understanding the reactivity and interaction of these molecules with biological targets .

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of indoles, including compounds like 2,3,3,5-Tetramethyl-3h-indole, have been a focus in organic chemistry for over a century. Indoles are key structural components in a vast array of biologically active compounds, both natural and synthetic. Palladium-catalyzed reactions have become significant in this field, offering access to complex molecules with wide-ranging functionalities, contributing to the production of fine chemicals, pharmaceutical intermediates, and active ingredients with reduced waste (Cacchi & Fabrizi, 2005).

Chemical Sensing Applications

Indole derivatives have been explored for chemical sensing applications. For instance, a benzo[e]indole[2,1-b][1,3]benzooxazine derivative demonstrated high sensitivity and selectivity in detecting cyanide ions (CN−) using UV–visible spectroscopy. This application surpasses conventional techniques in terms of reaction speed and sensitivity, overcoming limitations like interference from sulfide ions (S2−) (Zhu et al., 2021).

Synthesis of Indoline Alkaloids

Indole alkaloids are significant for their pharmaceutical properties. Strategies like intramolecular dearomative oxidative coupling of indoles have been developed for the synthesis of indoline alkaloids. These methods address the challenge of creating quaternary stereocenters and complex polycyclic ring systems, which are common in many biologically active natural products (Zi, Zuo, & Ma, 2015).

Medicinal Chemistry

Indole analogs play a crucial role in medicinal chemistry, displaying anti-oxidant, anti-HIV, and anti-cancer activities. They are prevalent in various synthetic and natural products, pharmaceuticals, and agrochemicals. For instance, the compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and analyzed for potential therapeutic applications (Al-Ostoot et al., 2019).

Electrocatalysis and Analytical Applications

Indole and its derivatives have been investigated for their roles in electrocatalysis and analytical applications. For example, the electrochemical oxidation of indole has led to the formation of redox-active compounds like Indole Tetraone. These have been used for the simultaneous electrocatalytic oxidation of hydrazine and reduction of hydrogen peroxide, demonstrating their potential in flow injection analysis (Mayuri et al., 2018).

Safety And Hazards

The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,3,5-tetramethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVAPBRSUHSDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067169
Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,5-Tetramethyl-3h-indole

CAS RN

25981-82-2
Record name 2,3,3,5-Tetramethyl-3H-indole
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Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Record name 3H-Indole, 2,3,3,5-tetramethyl-
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Record name 2,3,3,5-Tetramethyl-3H-indole
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Synthesis routes and methods

Procedure details

p-Toluidine was reacted with methyl isopropyl ketone in the same way as in Example 3. 2,3,3,5-Tetramethyl-3-H-indole was formed in a yield of 87% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AA Shachkus, RY Dyagutite… - Chemistry of Heterocyclic …, 1990 - Springer
Reaction of 2,3,3-trimethyl-and 2,3,3,5-tetramethyl-3H-indole hydrochlorides with methacrylic and crotonic amides gives 3- and 4-methyl-1,2,3,4,10,10a-hexahydropyrimido[1,2-a]indol-2…
Number of citations: 1 link.springer.com
YA Degutis, AA Schachkus… - Chemistry of Heterocyclic …, 1985 - Springer
In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert …
Number of citations: 17 link.springer.com
AA Shachkus, RY Degutite - Chemistry of Heterocyclic Compounds, 1986 - Springer
Methyl derivatives of pyrimido[1,2-a]indol-2-one were obtained by the reaction of 2,3,3-trimethyl-3H-indole salts with acrylamide in a proton-containing solvent. The products were …
Number of citations: 3 link.springer.com
AA Shachkus, YA Degutis… - Chemistry of Heterocyclic …, 1989 - Springer
Reaction of 2,3,3-trimethyl-, 2,3,3,5- and 2,3,3,7-tetramethyl-3H-indoles with 4-nitro-2-chloromethylphenol has given the 5a,6-dihydro-12H-indolo-[2,1-b][1,3]-benzoxazines, which have …
Number of citations: 22 link.springer.com
T Zimmermann, L Hennig - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
The synthesis of pyrido[1,2‐a]indolium perchlorates 8,11 from 2,4,6‐triarylpyrylium perchlorates 1 and 2‐methyl‐3H‐indoles 6,9 in the presence of a basic condensing agent (…
Number of citations: 14 onlinelibrary.wiley.com
ÉS Krichevskii, VG Granik - Chemistry of Heterocyclic Compounds, 1990 - Springer
Heating N-substituted 2-methyl-3-phenyl-5-nitroindoles in methanol with excess base yields the corresponding azoxindoles. Under the same conditions 2-methyl-5-nitroindole is …
Number of citations: 3 link.springer.com
V Amankavičienė, B Barvainienė, L Miknius… - …, 2006 - search.ebscohost.com
Condensation of 1-carbamoylmethyl-2, 3, 3-trimethyl-3H-indolium chloride with N-alkylphenothiazine-3-carboxaldehydes in acetic acid and following work-up of the reaction mixture …
Number of citations: 1 search.ebscohost.com
A Sackus, V Martynaitis - Chemistry of Heterocyclic Compounds, 2001 - Springer
It has been found that reaction of 2, 3, 3-trimethyl-3H-indole (1a) with diiodomethane in the presence of sodium hydroxide leads to the formation of the fused pentacyclic system of …
Number of citations: 1 link.springer.com
M Dagilienė - 2016 - Kauno technologijos universitetas
Number of citations: 0

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